ACY-1083 -

ACY-1083

Catalog Number: EVT-2999403
CAS Number:
Molecular Formula: C17H18F2N4O2
Molecular Weight: 348.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ACY-1083 has been achieved through several methods, primarily involving the formation of hydroxamic acids from appropriate carboxylic acids and hydroxylamine. Key steps include:

  1. Activation: The carboxylic acid is activated using coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethyl) to facilitate the reaction with hydroxylamine.
  2. Formation of Hydroxamic Acid: The reaction yields the desired hydroxamic acid after subsequent hydrolysis and purification steps.
  3. Yield Optimization: Variations in reaction conditions, such as temperature and solvent choice, have been explored to maximize yields and purity of ACY-1083 .
Molecular Structure Analysis

The molecular structure of ACY-1083 features a hydroxamic acid moiety, which is crucial for its interaction with histone deacetylase 6. The compound contains:

  • Functional Groups: A hydroxamic acid group (-C(=O)NHOH) that facilitates binding to zinc ions in the enzyme's active site.
  • Backbone Structure: The backbone includes aromatic rings that contribute to its hydrophobic interactions and selectivity towards histone deacetylase 6.

Detailed structural data can be derived from crystallographic studies that illustrate how ACY-1083 interacts with histone deacetylase 6 at the molecular level .

Chemical Reactions Analysis

ACY-1083 primarily undergoes reactions characteristic of hydroxamic acids, including:

Mechanism of Action

The mechanism of action of ACY-1083 involves:

  1. Inhibition of Histone Deacetylase 6: By binding to the active site of histone deacetylase 6, ACY-1083 prevents the removal of acetyl groups from lysine residues on target proteins.
  2. Impact on Protein Acetylation: This inhibition leads to increased acetylation levels of proteins such as tubulin and heat shock protein 90, which are critical for cellular processes including cytoskeletal dynamics and stress responses.
  3. Cellular Effects: The resultant changes in protein acetylation can influence various signaling pathways, promoting apoptosis in cancer cells and protecting lung epithelial cells under stress conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of ACY-1083 include:

  • Molecular Weight: 348.35 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Demonstrates stability under physiological conditions with a half-life suitable for therapeutic applications.
  • pKa Value: The pKa values suggest that it behaves as a weak acid, which is typical for hydroxamic acids .
Applications

ACY-1083 has shown promise in various scientific applications:

  1. Cancer Therapy: Its selective inhibition of histone deacetylase 6 makes it a candidate for cancer treatment, particularly in hematological malignancies where HDAC6 plays a significant role in tumor progression.
  2. Respiratory Diseases: Research indicates that ACY-1083 may protect lung epithelial cells during inflammatory challenges associated with chronic obstructive pulmonary disease (COPD), suggesting potential therapeutic benefits in respiratory disorders .
  3. Neurodegenerative Disorders: Due to its effects on protein homeostasis and aggregation pathways, ACY-1083 is being investigated for potential applications in neurodegenerative diseases where protein misfolding is a key feature .
Mechanism of Action and Target Specificity

HDAC6 Inhibition: Structural and Functional Basis of Selectivity

ACY-1083 is a brain-penetrating inhibitor targeting histone deacetylase 6 (HDAC6), a cytoplasmic enzyme belonging to the class IIb HDAC family. Unlike nuclear HDAC isoforms, HDAC6 primarily deacetylates non-histone substrates, including α-tubulin, HSP90, and cortactin. Its structure features two catalytic domains (CD1 and CD2) and a zinc-binding motif critical for enzymatic activity [1] [9]. ACY-1083 binds selectively to the HDAC6 catalytic pocket through interactions with:

  • The zinc ion at the active site, facilitated by its hydroxamic acid group.
  • Hydrophobic regions adjacent to the catalytic core, leveraging unique structural motifs in HDAC6.This selectivity arises from HDAC6’s distinct cap region and deeper active-site pocket, which accommodate ACY-1083’s benzamide-linked hydrophobic cap, while sterically excluding binding to narrower active sites of class I HDACs [4] [9]. Functionally, ACY-1083 increases acetylated α-tubulin levels by >80% in sensory neurons, restoring microtubule stability and mitochondrial transport—key mechanisms impaired in chemotherapy-induced neuropathy [1] [5].

Comparative Inhibition Kinetics: IC50 Profiling Against HDAC Isoforms

ACY-1083 exhibits exceptional selectivity for HDAC6 over other HDAC isoforms, as demonstrated by biochemical enzyme assays:

Table 1: Inhibition Profiling of ACY-1083 Against HDAC Isoforms

HDAC IsoformClassIC50 (nM)Selectivity Ratio (vs. HDAC6)
HDAC6IIb3.01.0
HDAC1I780260
HDAC2I1,550517
HDAC3I3,6001,200
HDAC8I>10,000>3,333
HDAC4IIa>10,000>3,333
HDAC10IIb15,5005,167

Data adapted from in vitro enzyme assays using recombinant human HDACs [1] [2]. ACY-1083’s 260-fold selectivity for HDAC6 over HDAC1 stems from its optimized cap structure, which reduces affinity for class I catalytic pockets. Kinetically, ACY-1083 displays slow-binding inhibition of HDAC6, with prolonged occupancy of the active site, correlating with sustained acetylation effects in vivo [1] [4].

Blood-Brain Barrier Penetration: Pharmacokinetic Implications for Neuropathic Applications

ACY-1083’s ability to cross the blood-brain barrier (BBB) is critical for targeting central neurological complications. Pharmacokinetic studies in mice reveal favorable brain penetration:

Table 2: Brain Exposure and Pharmacokinetic Parameters of ACY-1083

ParameterValue
Plasma Cmax (5 mg/kg i.p.)936 ng/mL
Brain-to-Plasma Ratio0.85–1.2
Tmax (brain)30 minutes
Half-life (plasma)3.5 hours
Biologically active exposure duration>8 hours

Following intraperitoneal injection (5 mg/kg), ACY-1083 achieves brain concentrations exceeding its HDAC6 IC50 within 15 minutes, with a brain-to-plasma ratio approaching unity [1] [8]. This penetration is attributed to:

  • Moderate lipophilicity (LogP ~2.5), balancing passive diffusion and solubility.
  • Lack of P-glycoprotein (P-gp) efflux, as confirmed in transporter assays [3] [10].Unlike many HDAC inhibitors limited by polar zinc-binding groups (e.g., hydroxamates), ACY-1083 avoids efflux transporters, enabling sustained CNS exposure. This is functionally significant, as ACY-1083 reverses cisplatin-induced cognitive deficits and tau pathology in mouse hippocampi, effects unattainable with non-brain-penetrant HDAC inhibitors [8].

Properties

Product Name

ACY-1083

IUPAC Name

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide

Molecular Formula

C17H18F2N4O2

Molecular Weight

348.35 g/mol

InChI

InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22)

InChI Key

MRWCVKLVSWYIFO-UHFFFAOYSA-N

SMILES

C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F

Solubility

not available

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.